molecular formula C13H20N2O4 B1467759 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate CAS No. 2161350-44-1

1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate

Cat. No. B1467759
CAS RN: 2161350-44-1
M. Wt: 268.31 g/mol
InChI Key: PNSXUALFEXVBCM-ZJUUUORDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate, also known as TBE-CPD, is a synthetic compound that has been used in a variety of scientific research applications. TBE-CPD is a cyclic molecule with a unique structure, containing a tert-butyl group and two ester groups. It is a versatile compound that has been used in a variety of research fields, including chemistry, biochemistry, and pharmacology.

Scientific Research Applications

1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate has been used in a variety of scientific research applications. It has been used as a substrate in enzymatic reactions, as a ligand in protein-ligand interactions, and as a inhibitor of enzymes. It has also been used in the synthesis of other compounds, such as amino acids and peptides. Additionally, it has been used in the synthesis of nucleosides and nucleotides.

Mechanism of Action

The mechanism of action of 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate is not fully understood. It is believed to act as a competitive inhibitor of enzymes, binding to the active site of the enzyme and preventing the substrate from binding. Additionally, it is believed to bind to proteins, which may affect their activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate have not been extensively studied. However, it has been reported to inhibit the activity of enzymes involved in the metabolism of carbohydrates, lipids, and proteins. Additionally, it has been reported to inhibit the activity of enzymes involved in the synthesis of nucleotides and nucleosides.

Advantages and Limitations for Lab Experiments

The main advantage of using 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate in lab experiments is its versatility. It can be used as a substrate, an inhibitor, or a ligand in a variety of biochemical and physiological experiments. Additionally, it is relatively easy to synthesize and can be separated from byproducts using column chromatography. However, there are some limitations to using 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate in lab experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. Additionally, it can be difficult to purify and can be degraded by certain enzymes.

Future Directions

The potential applications of 1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate are numerous and diverse. It can be used in the synthesis of novel compounds, such as amino acids and peptides. Additionally, it can be used to study the mechanism of action of enzymes and proteins, as well as to study the biochemical and physiological effects of drugs. Additionally, it can be used to study the effects of environmental pollutants on biochemical processes. Finally, it can be used to develop new drugs and therapies for a variety of diseases.

properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2S,5R)-5-cyanopyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O4/c1-5-18-11(16)10-7-6-9(8-14)15(10)12(17)19-13(2,3)4/h9-10H,5-7H2,1-4H3/t9-,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSXUALFEXVBCM-ZJUUUORDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@@H](N1C(=O)OC(C)(C)C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate
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1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate
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1-(tert-Butyl) 2-ethyl (2S,5R)-5-cyano-1,2-pyrrolidinedicarboxylate

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